Bis(2-ethylhexyl) terephthalate
Overview
Description
Bis(2-ethylhexyl) terephthalate, commonly abbreviated as DEHT or DOTP, is an organic compound with the formula C6H4(CO2C8H17)2 . It is a non-phthalate plasticizer, being the diester of terephthalic acid and the branched-chain 2-ethylhexanol . This colorless viscous liquid is used for softening PVC plastics .
Synthesis Analysis
There are two main methods of manufacturing Bis(2-ethylhexyl) terephthalate . One method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol . The other method is a direct esterification of terephthalic acid with 2-ethylhexanol . A sustainable method for the synthesis of Bis(2-ethylhexyl) terephthalate has been proposed, using inexpensive Brønsted acidic ionic liquids as both solvents and catalysts .Molecular Structure Analysis
The molecular formula of Bis(2-ethylhexyl) terephthalate is C24H38O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Bis(2-ethylhexyl) terephthalate involves chemical reactions such as transesterification and esterification . The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 h of reaction at 120 °C .Physical And Chemical Properties Analysis
Bis(2-ethylhexyl) terephthalate is a clear viscous liquid with a density of 0.984 g/mL and a boiling point of 400 °C . Its molar mass is 390.564 g·mol−1 .Scientific Research Applications
Use as a Plasticizer
- Application Summary : Bis(2-ethylhexyl) terephthalate, also known as DEHT or DOTP, is primarily used as a plasticizer. It’s known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure .
- Methods of Application : One method of manufacture entails the transesterification of dimethyl terephthalate with 2-ethylhexanol . It’s used in applications like extrusion, calendering, injection molding, rotational molding, dip molding, slush molding, and coating .
- Results or Outcomes : It possesses very good plasticizing properties and may be used as a direct replacement for DEHP and DINP in many applications .
Synthesis of Alternative Plasticizer
- Application Summary : A sustainable method for the synthesis of alternative Bis(2-ethylhexyl) terephthalate plasticizer has been proposed in the presence of Protic Ionic Liquids .
- Methods of Application : The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 h of reaction at 120 °C .
- Results or Outcomes : A 100% selectivity of bis (2-ethylhexyl) terephthalate was obtained. The advantage of the presented reaction system is based on the formation of a biphasic system during the reaction .
Synthesis of New Monomers
- Application Summary : Bis(2-ethylhexyl) terephthalate can be utilized to synthesize new monomers such as bis 4-hydroxybutyl terephthalate (BHBT), which can be used to produce polybutylene terephthalate (PBT) .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Cleaning Products
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the formulation of cleaning products .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Cosmetics
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the formulation of cosmetic products .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Food and Beverages
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the formulation of food and beverages .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Rubber Articles
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the production of rubber articles .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Plastics
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the production of plastics .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Use in Adhesives
- Application Summary : Bis(2-ethylhexyl) terephthalate is used in the production of adhesives .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Future Directions
In recent years, strict regulations on environmental protection have intensified restrictions on plasticizers production, limiting the use of some ortho-phthalates esters . This has led to the exploration of alternative plasticizers like Bis(2-ethylhexyl) terephthalate . The presented new approach is proposed as a safe, cost-effective, and alternative method to conventional processes with organometallic compounds that, in turn, leads to greener and a more economically viable technology .
properties
IUPAC Name |
bis(2-ethylhexyl) benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPICVVBGZBXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027625 | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Liquid; [MSDSonline] | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
383 °C | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
238 °C or 460 °F (open cup) | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.0 mg/L at 20 °C | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9825 at 20/20 °C | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
13.5 (Air = 1) | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000214 [mmHg] | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(2-ethylhexyl) terephthalate | |
CAS RN |
6422-86-2 | |
Record name | Dioctyl terephthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6422-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLHEXYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VS908W98L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-48 °C | |
Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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